Thielavin B

Catalog No.
S601626
CAS No.
71950-67-9
M.F
C31H34O10
M. Wt
566.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thielavin B

CAS Number

71950-67-9

Product Name

Thielavin B

IUPAC Name

4-[4-(2,4-dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic acid

Molecular Formula

C31H34O10

Molecular Weight

566.6 g/mol

InChI

InChI=1S/C31H34O10/c1-12-11-20(32)17(6)24(33)21(12)30(36)40-26-16(5)14(3)23(28(39-10)19(26)8)31(37)41-25-15(4)13(2)22(29(34)35)27(38-9)18(25)7/h11,32-33H,1-10H3,(H,34,35)

InChI Key

UULGWGARYDGVBM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O

Synonyms

4-[4-(2,4-Dihydroxy-3,6-dimethylbenzoyl)oxy-2-methoxy-3,5,6-trimethylbenzoyl]oxy-2-methoxy-3,5,6-trimethylbenzoic Acid

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)OC2=C(C(=C(C(=C2C)C)C(=O)OC3=C(C(=C(C(=C3C)C)C(=O)O)OC)C)OC)C)O)C)O

Glucose-6-Phosphatase (G6Pase) Inhibition

One of the most widely explored applications of Thielavin B is its ability to inhibit the enzyme glucose-6-phosphatase (G6Pase). G6Pase plays a crucial role in regulating blood sugar levels by converting glucose-6-phosphate, a storage form of glucose, back into glucose for energy production. Studies have shown that Thielavin B can effectively inhibit G6Pase activity, potentially offering therapeutic benefits for conditions like type 2 diabetes [].

Anti-Cancer Properties

Several studies have investigated the potential anti-cancer properties of Thielavin B. Research suggests that it may exhibit cytotoxic effects on various cancer cell lines, potentially leading to cell death []. Additionally, Thielavin B has been shown to inhibit telomerase activity, an enzyme crucial for cancer cell proliferation. However, further research is needed to fully understand the mechanisms and potential therapeutic applications of Thielavin B in cancer treatment.

Other Potential Applications

Preliminary research suggests that Thielavin B may possess other potential applications in various scientific fields. These include:

  • Antibacterial activity: Studies have shown that Thielavin B exhibits some antibacterial properties against specific bacterial strains [].
  • Insecticidal activity: Research suggests that Thielavin B may have insecticidal effects against certain insects [].

Thielavin B is a natural compound classified as a benzoate trimer, derived from the fungal species Thielavia. It is recognized for its unique structure and biological activities, particularly in inhibiting various enzymatic processes. The compound has garnered attention due to its potential therapeutic applications, especially in the field of cancer research and inflammation.

Thielavin B demonstrates a range of inhibitory effects on various cellular processes. Here are some key mechanisms:

  • Glucose-6-phosphatase Inhibition: Research suggests Thielavin B acts as an inhibitor of the enzyme glucose-6-phosphatase (G6Pase), which plays a crucial role in glucose metabolism []. Inhibiting G6Pase could potentially have implications for diabetes research [].
  • Phospholipase C Inhibition: Thielavin B has been shown to inhibit phospholipase C (PLC), an enzyme involved in signal transduction pathways within cells. This inhibition could have potential applications in understanding and potentially regulating various cellular processes.
  • Peptidoglycan Synthesis Inhibition: Thielavin B exhibits antifungal activity by inhibiting the formation of peptidoglycan, a major component of fungal cell walls. This mechanism could be explored for developing novel antifungal agents.
That contribute to its biological activity:

  • Esterification: Thielavin B can participate in esterification reactions, which are crucial for its interaction with biological targets.
  • Hydrolysis: The compound can also undergo hydrolysis, leading to the release of active metabolites that may exhibit cytotoxic properties.
  • Inhibition Mechanisms: Thielavin B has been shown to inhibit enzymes such as glucose-6-phosphatase and phospholipase C, impacting metabolic pathways and inflammatory responses .

Thielavin B exhibits notable biological activities, including:

  • Cytotoxicity: It has demonstrated moderate cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
  • Enzyme Inhibition: The compound acts as an inhibitor of prostaglandin biosynthesis and glucose-6-phosphatase, which are key processes in inflammation and glucose metabolism .
  • Antimicrobial Properties: Thielavin B has shown activity against certain bacterial strains, indicating its potential use in combating infections .

The synthesis of Thielavin B can be achieved through various methods:

  • Natural Extraction: Traditionally, Thielavin B is isolated from fungal cultures of Thielavia species.
  • Chemical Synthesis: Recent advancements have allowed for the synthetic production of Thielavin B through organic synthesis techniques, which may involve coupling reactions and functional group modifications.
  • Biosynthetic Pathways: Research has identified specific polyketide synthases involved in the biosynthesis of Thielavin B, indicating a complex enzymatic process that could be harnessed for large-scale production .

Thielavin B holds promise in several applications:

  • Pharmaceutical Development: Its cytotoxic and anti-inflammatory properties make it a candidate for drug development against cancer and inflammatory diseases.
  • Research Tool: Thielavin B serves as a valuable tool in biochemical research to study enzyme inhibition and metabolic pathways.
  • Agricultural Use: Its antimicrobial properties may be explored for use in agricultural settings to protect crops from pathogens.

Studies have focused on the interactions of Thielavin B with various biological targets:

  • Enzyme Interactions: Research indicates that Thielavin B effectively inhibits glucose-6-phosphatase, which plays a critical role in glucose metabolism .
  • Cellular Mechanisms: Investigations into its cytotoxic effects reveal that Thielavin B may induce apoptosis in cancer cells through specific signaling pathways .
  • Synergistic Effects: There is potential for Thielavin B to be used in combination therapies with other anticancer agents to enhance efficacy.

Similar Compounds

Several compounds share structural or functional similarities with Thielavin B. These include:

Compound NameSimilaritiesUnique Features
Thielavin ABoth are derived from Thielavia fungiDifferent structural units; varying biological activity
Ergosterol PeroxideExhibits cytotoxicity; derived from fungiDistinct mechanism of action targeting cell membranes
5α,8α-EpidioxyergostaSimilar antifungal propertiesUnique sterol structure influencing membrane dynamics
Benzoate EstersGeneral structural similarityVarying degrees of enzyme inhibition

Thielavin B's unique combination of biological activities and structural characteristics distinguishes it from these similar compounds, making it a subject of ongoing research in pharmacology and biochemistry.

Thielavin B exerts profound inhibitory effects on prostaglandin biosynthesis through multiple points of intervention in the arachidonic acid cascade. The compound demonstrates selective inhibition patterns that distinguish it from conventional nonsteroidal anti-inflammatory agents, exhibiting differential potency against various enzymatic steps in the prostaglandin synthesis pathway [1] [2] [3].

The prostaglandin biosynthesis pathway represents a complex enzymatic cascade initiated by the liberation of arachidonic acid from membrane phospholipids through phospholipase A2 activity. Subsequently, the cyclooxygenase enzyme system catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), which serves as the common precursor for all biologically active prostaglandins [4] [5] [6]. Thielavin B demonstrates significant inhibitory activity against both the conversion of arachidonic acid to PGH2 and the subsequent transformation of PGH2 to prostaglandin E2 (PGE2), with IC50 values of 40 μM and 9 μM, respectively [1] [2] [3].

Differential Effects on Cyclooxygenase Isoforms

The cyclooxygenase enzyme system exists as two distinct isoforms, cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which exhibit fundamental differences in their structural organization, expression patterns, and functional properties [7] [8] [9]. These isoforms demonstrate distinct roles in physiological and pathological processes, with COX-1 primarily responsible for homeostatic prostaglandin production and COX-2 predominantly involved in inflammatory responses and pathological conditions [7] [8] [10].

COX-1 is constitutively expressed in most tissues and is encoded by a 22 kb gene located on chromosome 9, producing a stable 2.8 kb mRNA transcript [7] [8]. The enzyme comprises 576-602 amino acids with a molecular weight of approximately 70 kDa and maintains a relatively smaller active site compared to COX-2 [7]. In contrast, COX-2 represents an inducible isoform encoded by an 8.3 kb gene on chromosome 1, generating a 4.5 kb mRNA transcript that undergoes rapid turnover due to instability sequences in the 3′-untranslated region [7] [8].

The differential susceptibility of COX-1 and COX-2 to inhibition by Thielavin B appears to correlate with fundamental differences in their allosteric regulation mechanisms. COX-1 exhibits substrate-dependent cooperative activation characterized by a Hill coefficient of 1.29 ± 0.06, demonstrating allosteric properties that influence inhibitor binding affinity [11]. This cooperativity produces a 2-4-fold greater rate of COX-2-dependent prostaglandin formation compared to COX-1-dependent synthesis at arachidonic acid concentrations below 0.5 μM [11].

The allosteric regulation of COX-1 results in decreased affinity for cyclooxygenase inhibitors as arachidonic acid concentration increases, while COX-2 maintains relatively constant inhibitor affinity regardless of substrate concentration changes [11]. This differential behavior suggests that Thielavin B may exhibit varying selectivity profiles depending on the local arachidonic acid environment, potentially explaining its unique pharmacological characteristics compared to conventional nonsteroidal anti-inflammatory drugs.

TargetIC50 (μM)SelectivityReference
Arachidonic acid to PGH240ModerateKitahara et al. 1981
PGH2 to PGE29HighKitahara et al. 1981
PGE2 to TXA2350LowKitahara et al. 1981

Allosteric Modulation of Prostaglandin H2 Synthase

The allosteric regulation of prostaglandin H2 synthase represents a sophisticated mechanism through which Thielavin B modulates enzymatic activity beyond simple competitive inhibition. Prostaglandin H2 synthase, also known as cyclooxygenase, functions as a conformational heterodimer composed of allosteric (Eallo) and catalytic (Ecat) subunits [12]. The allosteric subunit contains binding sites for fatty acids and regulatory molecules that influence the catalytic activity of the partner subunit through conformational changes [12].

The allosteric regulation mechanism involves a hydrogen-bonding network located at the entrance to the cyclooxygenase active site, with Tyr355 serving as a critical residue in this regulatory system [13]. Mutations affecting this residue, such as Y355F, unmask intrinsic allosteric activation kinetics and influence time-dependent inhibition patterns [13]. The allosteric effects can modulate the maximum velocity (V_max) of human COX-2 activity over a 20-fold range, from approximately 5-85 units/mg, demonstrating the profound impact of allosteric regulation on enzymatic function [12].

Thielavin B appears to interact with this allosteric regulatory system through mechanisms that involve both direct binding interactions and conformational perturbations of the enzyme structure. The compound's ability to inhibit prostaglandin synthesis at multiple points in the pathway suggests a complex interaction profile that may involve allosteric modulation of both cyclooxygenase and downstream enzymatic activities [1] [3].

The allosteric loop region involving residues 120-129 of the allosteric subunit plays a crucial role in tonic inhibition of the catalytic subunit when no ligands are bound [12]. Binding of activating fatty acids to this region repositions the allosteric loop to increase catalytic activity, while allosteric inhibitors prevent fatty acid binding and additionally relocate allosteric residues to inhibit catalytic function [12]. Thielavin B may exploit this regulatory mechanism to achieve its inhibitory effects on prostaglandin synthesis.

ParameterCOX-1COX-2
Expression PatternConstitutiveInducible
Chromosomal LocationChromosome 9Chromosome 1
Gene Size (kb)228.3
mRNA Size (kb)2.84.5
Molecular Weight (kDa)7072
Amino Acids576-602581-604
Active Site SizeSmallerLarger
Allosteric RegulationSubstrate-dependent cooperativityLess pronounced cooperativity

Glucose-6-Phosphatase (G6Pase) Inhibition Dynamics

Glucose-6-phosphatase represents a critical regulatory enzyme in glucose homeostasis, catalyzing the hydrolysis of glucose-6-phosphate to glucose and inorganic phosphate in the terminal step of both gluconeogenesis and glycogenolysis [14] [15] [16]. The enzyme system is localized to the endoplasmic reticulum membrane and comprises multiple subunits including the catalytic subunit and transporter proteins T1 and T2, which facilitate substrate and product transport across the membrane [14] [15].

Thielavin B demonstrates significant inhibitory activity against glucose-6-phosphatase with an IC50 value of 5.5 μM, positioning it among the more potent naturally occurring inhibitors of this enzyme system [14] [15] [16]. The compound also effectively inhibits glucose output from glucagon-stimulated hepatocytes, achieving 20-60% inhibition of glucose release, which correlates with its G6Pase inhibitory activity [14] [15]. This dual activity profile suggests that Thielavin B affects both the enzymatic activity and the physiological glucose production capacity of hepatocytes.

The structure-activity relationship studies conducted with various thielavin analogs have revealed critical structural requirements for G6Pase inhibition [15]. Three benzoic acid units and carboxylic acid functions are essential for inhibitory activity, with hydroxyl groups and hydrogen substitutions on the benzene rings being preferable to methoxy and methyl groups for optimal potency [15]. Among the thielavin family, Thielavin G exhibits the most potent G6Pase inhibitory activity with an IC50 of 0.33 μM, representing a 15-fold improvement over Thielavin B [15].

The mechanism of G6Pase inhibition by Thielavin B involves interaction with the enzyme complex components, potentially targeting both the catalytic subunit and the transporter proteins. The compound's ability to inhibit glucose output from hepatocytes suggests interference with the complete glucose-6-phosphatase system rather than selective inhibition of the catalytic subunit alone [14] [15]. This comprehensive inhibitory profile makes Thielavin B a valuable tool for studying glucose homeostasis and a potential lead compound for antidiabetic drug development.

CompoundIC50 (μM)Glucose Output Inhibition (%)Reference
Thielavin B5.520-60Sakemi et al. 2002
Thielavin A4.6Not specifiedCayman Chemical
Thielavin G0.33Not specifiedSakemi et al. 2002
Thielavin CNot specifiedNot specifiedSakemi et al. 2002

Telomerase Activity Suppression in Oncogenic Pathways

Telomerase represents a specialized ribonucleoprotein enzyme complex responsible for maintaining telomere length through the addition of telomeric DNA sequences to chromosome ends [17] [18] [19]. The enzyme consists of a catalytic subunit (hTERT) and an RNA component (hTR) that serves as a template for telomere extension [17] [18]. Telomerase activity is typically absent in most somatic cells but becomes activated in approximately 85-95% of human cancers, making it an attractive target for anticancer therapeutic strategies [17] [18] [19].

Thielavin B demonstrates significant inhibitory activity against telomerase function with an IC50 value of 32 μM, establishing it as a moderate inhibitor of this enzyme system [17] [18]. The compound exhibits similar inhibitory activity against viral reverse transcriptase, with IC50 values in the same concentration range, suggesting a mechanism of action that may involve interference with the reverse transcription process common to both enzymes [17] [18]. This dual inhibitory profile indicates that Thielavin B may target fundamental aspects of RNA-dependent DNA synthesis.

The telomerase inhibition mechanism involves interference with the enzyme's ability to synthesize telomeric DNA, potentially through direct interaction with the catalytic subunit or disruption of the ribonucleoprotein complex assembly [17] [18]. The compound's effects on telomerase activity occur at concentrations that do not significantly affect other cellular processes, suggesting a degree of selectivity for this enzyme system [17] [18]. The inhibition of telomerase activity by Thielavin B leads to progressive telomere shortening in cancer cells, ultimately resulting in senescence or apoptosis.

The oncogenic pathway implications of telomerase inhibition by Thielavin B extend beyond simple enzyme inhibition to encompass broader effects on cellular proliferation and survival mechanisms. Telomerase-positive cancer cells depend on this enzyme for unlimited replicative potential, and its inhibition can trigger multiple cellular stress responses including DNA damage checkpoints, cell cycle arrest, and programmed cell death pathways [17] [18] [19]. Thielavin B's ability to suppress telomerase activity positions it as a potential therapeutic agent for cancer treatment, particularly in combination with other anticancer modalities.

CompoundIC50 (μM)Reverse Transcriptase IC50 (μM)Reference
Thielavin B32.0~32Togashi et al. 2001
CRM646-A3.2~3.2Togashi et al. 2001

Dual Action on Prokaryotic Peptidoglycan Synthesis

Peptidoglycan represents the primary structural component of bacterial cell walls, providing mechanical strength and maintaining cell shape through a complex network of cross-linked peptide chains attached to glycan strands [20] [21] [22]. The biosynthesis of peptidoglycan involves multiple enzymatic steps including transglycosylation reactions that link glycan chains and transpeptidation reactions that form peptide cross-links [20] [21]. Thielavin B demonstrates significant inhibitory activity against peptidoglycan synthesis through interference with cell wall transglycosylation processes [20] [23].

The compound exhibits activity in multiple screening systems designed to detect cell wall transglycosylation inhibitors, including vancomycin-resistant Enterococcus rescue screens and reporter gene assays that monitor van gene expression [20]. Thielavin B demonstrates activity in the concentration range of 0.5-10 μg/ml in these screening systems, indicating potent inhibitory effects on bacterial cell wall synthesis [20]. The compound's ability to induce van gene expression suggests that it interferes with cell wall biosynthesis in a manner similar to established cell wall synthesis inhibitors.

In vitro assays using particulate enzyme preparations capable of carrying out late steps of cell wall biosynthesis confirm that Thielavin B directly inhibits peptidoglycan formation [20]. The compound's inhibitory activity occurs at concentrations close to the minimum inhibitory concentration (MIC) for Enterococcus species, demonstrating a correlation between cell wall synthesis inhibition and antibacterial activity [20]. This relationship suggests that the primary mechanism of antibacterial action involves disruption of cell wall integrity rather than interference with other cellular processes.

The dual action mechanism of Thielavin B on peptidoglycan synthesis involves both direct inhibition of transglycosylation reactions and broader effects on cell wall biosynthesis pathways. The compound's ability to rescue vancomycin-resistant bacteria in specialized screening systems indicates that it may target different aspects of the cell wall synthesis machinery compared to conventional antibiotics [20]. This unique mechanism of action makes Thielavin B a valuable tool for understanding bacterial cell wall biosynthesis and a potential lead compound for antibiotic development.

The structural requirements for peptidoglycan synthesis inhibition by Thielavin B appear to be related to its depside structure, which consists of three hydroxybenzoic acid units connected through ester linkages [20]. This structural arrangement may facilitate interaction with multiple components of the cell wall synthesis machinery, explaining the compound's broad spectrum of activity against different bacterial species [20]. The compound's synergistic effects with vancomycin suggest potential applications in combination therapy approaches for treating antibiotic-resistant infections.

Assay TypeActivity Range (μg/ml)MechanismReference
Cell wall transglycosylation0.5-10Transglycosylation inhibitionMani et al. 1998
Peptidoglycan formation in vitroActive at MIC levelsCell wall synthesis disruptionMani et al. 1998
Vancomycin rescue screen0.5-10van gene inductionMani et al. 1998

XLogP3

7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

3

Exact Mass

566.21519728 g/mol

Monoisotopic Mass

566.21519728 g/mol

Heavy Atom Count

41

Appearance

White Powder

Other CAS

71950-67-9

Wikipedia

Thielavin B

Dates

Last modified: 08-15-2023
Thielavins as glucose-6-phosphatase (G6Pase) inhibitors: producing strain, fermentation, isolation, structural elucidation and biological activities. Sakemi S. et al. J. Antibiot. 2002, 55, 941.The structures of thielavins A, B and C. Prostaglandin synthetase inhibitors from fungi. Kitahara N. et al. J. Antibiot. 1983, 36, 599.Inhibition of telomerase activity by fungus metabolites, CRM646-A and thielavin B. Togashi K. et al. Biosci. Biotechnol. Biochem. 2001, 65, 651.Screening systems for detecting inhibitors of cell wall transglycosylation inhibitors in Enterococcus. Mani N., et al. J. Antibiot. 1998, 51, 471.

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